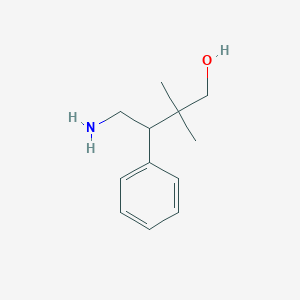

4-Amino-2,2-dimethyl-3-phenylbutan-1-ol

Description

Chemical Identity and Nomenclature

4-Amino-2,2-dimethyl-3-phenylbutan-1-ol (CAS: 1423025-68-6) is a structurally complex amino alcohol with the molecular formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol . Its IUPAC name reflects its branched alkane backbone:

- Position 1 : Hydroxyl (-OH) group

- Position 2 : Two methyl (-CH₃) groups

- Position 3 : Phenyl (C₆H₅) substituent

- Position 4 : Primary amine (-NH₂) group

The compound’s stereochemistry remains undercharacterized in literature, though its structural analogs often exhibit enantiomer-dependent bioactivity. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | CC(C)(CO)C(CN)C1=CC=CC=C1 | |

| InChI Key | QGAUISZPZZWZBD-UHFFFAOYSA-N | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

Historical Context in Organic Chemistry Research

The compound emerged alongside advances in asymmetric catalysis and biocatalytic methods for amino alcohol synthesis. Early work on vicinal amino alcohols, such as Sharpless oxyamination (1975), laid foundational strategies for introducing adjacent amine and hydroxyl groups. However, this compound gained prominence post-2010 due to:

- Biocatalytic innovations : Enzymatic cascades (e.g., ω-transaminases) enabled efficient chiral synthesis of structurally related amino alcohols.

- Pharmaceutical demand : Its phenyl and dimethyl groups mimic bioactive motifs in GABA agonists and antineoplastic agents.

Notably, Zandvoort et al. (2012) demonstrated nitroalkane reductions to amino alcohols using 4-oxalocrotonate tautomerase, a method applicable to this compound’s synthesis.

Structural Significance in Aminoalcohol Chemistry

The molecule’s uniqueness arises from three structural features:

- Steric hindrance : The 2,2-dimethyl group restricts conformational flexibility, favoring specific reaction pathways (e.g., selective acylation).

- Phenyl group : Enhances lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs.

- Vicinal functionality : The 1,4-amino alcohol arrangement enables chelation to metal catalysts, useful in asymmetric syntheses.

Comparative analysis with analogous compounds highlights its distinct properties:

| Compound | Molecular Formula | Key Structural Differences |

|---|---|---|

| 4-Amino-2-methyl-1-phenylbutan-2-ol | C₁₁H₁₇NO | Lacks one methyl group at C2 |

| (S)-2-Amino-4-phenylbutan-1-ol | C₁₀H₁₅NO | Linear chain vs. branched backbone |

| 4-Amino-2-methyl-4-phenyl-2-butanol | C₁₁H₁₇NO | Hydroxyl at C2 vs. C1 |

Current Research Importance and Applications

Recent studies emphasize its role in:

- Pharmaceutical intermediates :

- Catalysis :

- Material science :

- Modifier in epoxy resins, leveraging amine-hydroxyl reactivity.

A 2024 study achieved gram-scale synthesis via palladium-catalyzed aerobic oxidation, underscoring industrial viability.

Properties

IUPAC Name |

4-amino-2,2-dimethyl-3-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,9-14)11(8-13)10-6-4-3-5-7-10/h3-7,11,14H,8-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAUISZPZZWZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423025-68-6 | |

| Record name | 4-amino-2,2-dimethyl-3-phenylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Formation of Phenyl Grignard Reagent

- React bromobenzene with magnesium turnings in anhydrous ether or tetrahydrofuran (THF) to form phenyl magnesium bromide.

- This reagent serves as a nucleophile for the addition to carbonyl compounds.

Step 2: Addition to Suitable Aldehyde or Ketone

- The phenyl Grignard reagent is added to a carbonyl compound such as 2,2-dimethylpropanal or a related ketone.

- This step results in the formation of an intermediate tertiary alcohol with a phenyl substituent.

Step 3: Amination to Introduce the Amino Group

- The intermediate alcohol undergoes amination, typically via reductive amination or nucleophilic substitution, to introduce the amino group at the 4-position.

- Common amination reagents include ammonia or primary amines under catalytic or reductive conditions.

Industrial Scale Synthesis and Optimization

Industrial synthesis involves:

- Large-scale reactors with controlled temperature and pressure.

- Use of continuous flow reactors to improve reaction efficiency.

- Advanced purification such as crystallization, distillation, or chromatography to ensure high purity.

- Optimization of stoichiometric ratios, reaction times, and temperatures to maximize yield.

Alternative Synthetic Route: Cyanide Addition and Reduction (Patent-Based Method)

A related compound, 2-(N,N-dimethylamino)-2-phenylbutanol, which shares structural similarity, is prepared through a multi-step method involving cyanide addition, hydrolysis, esterification, and reduction. This method is relevant due to similar synthetic challenges and can be adapted for this compound synthesis.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Addition reaction of sodium cyanide, dimethylamine, propiophenone, and water in methanol solvent | 40–120 °C, 0.2–0.4 MPa, 3–12 h (typically 80 °C, 0.3 MPa, 8 h) | Produces 2-(N,N-dimethylamino)-2-phenylbutyronitrile intermediate |

| 2 | Hydrolysis and reflux of nitrile under alkaline conditions (pH ≥ 12) | 8–16 h (typically 12 h) | Converts nitrile to corresponding acid |

| 3 | Esterification of acid with ethanol and concentrated sulfuric acid | 12–20 h (typically 15 h) | Produces ester intermediate |

| 4 | Reduction of ester with reducing agents (NaBH4, LiAlH4, etc.) in organic solvent (Virahol) | Room temperature, 4–8 h (typically 6 h) | Yields target amino alcohol |

This method is noted for mild reaction conditions, fewer byproducts, and high yield.

Comparative Data Table of Key Preparation Parameters

| Parameter | Phenyl Grignard Route | Cyanide Addition & Reduction Route |

|---|---|---|

| Starting Materials | Bromobenzene, Mg, Aldehyde/Ketone | Propiophenone, Sodium cyanide, Dimethylamine |

| Reaction Temperature | Ambient to reflux (~25–80 °C) | 40–120 °C (step 1), room temp (step 4) |

| Reaction Pressure | Atmospheric or slight pressure | 0.2–0.4 MPa (step 1) |

| Reaction Time | Hours to days | 3–20 hours per step |

| Key Reagents | Mg, Ether, Ammonia or amines | NaCN, Dimethylamine, NaOH, H2SO4, NaBH4 |

| Yield | Moderate to high | High (e.g., 86.4% in step 1 intermediate) |

| Purification | Chromatography, crystallization | Filtration, washing, crystallization |

| Industrial Suitability | Good with optimization | Good, mild conditions, scalable |

Research Findings and Notes

- The phenyl Grignard method is a classical approach with well-understood mechanisms and is suitable for laboratory synthesis and scale-up.

- The cyanide addition and subsequent hydrolysis/reduction method offers advantages in terms of milder conditions and fewer byproducts, making it attractive for industrial production.

- The choice of reducing agent in the final step critically affects yield and purity; sodium borohydride and lithium aluminum hydride are commonly used.

- Reaction parameters such as temperature, pressure, and solvent choice are optimized to balance reaction rate and selectivity.

- Analytical methods such as HPLC and NMR spectroscopy are used to monitor intermediate and final product purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,2-dimethyl-3-phenylbutan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The compound can be reduced to form a corresponding amine.

Substitution: The phenyl group can undergo electrophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and iron(III) chloride (FeCl3).

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Amino-2,2-dimethyl-3-phenylbutan-1-ol is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Amino-2,2-dimethyl-3-phenylbutan-1-ol exerts its effects depends on its molecular targets and pathways involved. For example, in drug discovery, it may interact with specific enzymes or receptors to modulate biological processes. The exact mechanism can vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparison with Analogues

The following table compares 4-Amino-2,2-dimethyl-3-phenylbutan-1-ol with three structurally related amino alcohols:

Key Observations :

- Steric Effects: The 2,2-dimethyl groups in the target compound introduce significant steric hindrance compared to the linear chain in (S)-2-Amino-4-phenylbutan-1-ol. This may reduce reactivity in nucleophilic or catalytic reactions .

- Aromatic vs.

- Electron-Withdrawing Groups: The fluorine atom in 3-Amino-1-fluoro-4-phenyl-butan-2-ol could increase polarity and hydrogen-bonding capacity compared to the target compound’s methyl and phenyl groups .

Analysis of Physicochemical Properties

The target compound’s predicted CCS values (e.g., 146.1 Ų for [M+H]⁺) reflect its intermediate size between smaller analogs like (S)-2-Amino-3-methylbutan-1-ol (unreported CCS) and bulkier aromatic derivatives . The phenyl group likely contributes to a higher CCS than aliphatic analogs, while the dimethyl groups may restrict conformational flexibility.

Lipophilicity :

- The logP of this compound is expected to be higher than (S)-2-Amino-3-methylbutan-1-ol due to the phenyl group but lower than fluorinated derivatives, where fluorine’s electronegativity may alter solubility .

Biological Activity

4-Amino-2,2-dimethyl-3-phenylbutan-1-ol, with the molecular formula C₁₂H₁₉NO, is an organic compound featuring an amino group and a phenyl group. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities and applications in various scientific fields.

The synthesis of this compound typically involves several key steps:

- Phenyl Grignard Reaction : Formation of a phenyl Grignard reagent.

- Reduction : Reaction with suitable aldehydes or ketones to form intermediates.

- Amination : Introduction of the amino group to yield the final product.

This compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which are pivotal for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant in vitro anticancer activity . For instance, synthesized fluorescent derivatives were evaluated against human cervical cancer cell lines (SiHa) using MTT assays. The results showed promising cytotoxic effects comparable to the reference drug pazopanib, indicating potential use in cancer therapeutics .

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. It may modulate various biochemical pathways by acting as an enzyme inhibitor or receptor modulator. The exact mechanisms are still under investigation but may involve:

- Protein Interaction : Molecular docking studies suggest interactions with proteins involved in cell signaling and proliferation.

- Reactive Species Formation : The compound's structure allows it to participate in redox reactions, potentially generating reactive oxygen species that can induce apoptosis in cancer cells .

Applications in Biochemical Assays

This compound is also utilized as a reagent in biochemical assays for glucose determination. In this application, it reacts with glucose in the presence of phenol and peroxidase to produce a colorimetric result proportional to glucose concentration, facilitating rapid and accurate measurement in biological samples .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-2-methyl-1-phenylbutan-2-ol | C₁₁H₁₇NO | Lacks one methyl group compared to target compound |

| 2,2-Dimethyl-3-phenylbutan-1-ol | C₁₂H₁₈O | Does not contain an amino group |

| (S)-3-Amino-2-methyl-4-phenylbutan-2-ol | C₁₁H₁₇NO | Different stereochemistry affecting biological activity |

The unique combination of branched alkyl groups and an amino function in this compound enhances its reactivity and potential biological activity compared to these similar compounds .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound. For example:

- Therapeutic Applications : Research indicates that structurally similar compounds like 4-phenybutyric acid act as chemical chaperones that alleviate endoplasmic reticulum stress, suggesting that derivatives of 4-Amino compounds may have similar protective effects against diseases associated with protein misfolding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.